Phox-I1

Descripción general

Descripción

Phox-I1 is a small molecule inhibitor designed to target the interaction between Rac GTPase and p67phox, a component of the NADPH oxidase complex. This compound has been recognized for its ability to inhibit the production of reactive oxygen species (ROS) in neutrophils, making it a valuable tool in the study of inflammation and related disorders .

Métodos De Preparación

Phox-I1 is synthesized through a rational design and in silico screening process. The synthetic route involves the identification of a small molecule that can bind to p67phox with high affinity, thereby preventing its interaction with Rac GTPase. The compound is then optimized through medicinal chemistry techniques to enhance its binding affinity and efficacy .

Análisis De Reacciones Químicas

Phox-I1 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. Its main function is to inhibit the interaction between Rac GTPase and p67phox, thereby preventing the activation of the NADPH oxidase complex. The compound binds to p67phox with submicromolar affinity, effectively blocking the binding of Rac1 and inhibiting NOX2-mediated superoxide production . Common reagents and conditions used in these studies include various buffers and cell culture conditions to maintain the activity of the NADPH oxidase complex .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Phox-I1 has several promising applications:

- Inflammatory Diseases : By inhibiting ROS production, this compound may serve as a therapeutic agent for conditions characterized by chronic inflammation, such as rheumatoid arthritis and chronic obstructive pulmonary disease. Studies have shown that it effectively reduces ROS generation in human neutrophils .

- Cancer Research : The modulation of oxidative stress pathways can influence tumor progression and metastasis. This compound's ability to selectively inhibit NOX2 may provide insights into cancer biology and potential therapeutic strategies .

- Cardiovascular Diseases : Given the role of oxidative stress in cardiovascular pathology, this compound could be explored as a treatment option for conditions like atherosclerosis and myocardial infarction.

Comparative Analysis of Related Compounds

This compound is part of a broader class of compounds targeting oxidative stress pathways. Below is a comparative table highlighting some notable compounds with similar mechanisms:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Racemic Isomer of this compound | Inhibits p67phox similarly | Variants may have different pharmacokinetics |

| Diphenyleneiodonium (DPI) | Broad-spectrum ROS inhibitor | Less selective than this compound |

| Apocynin | Naturally occurring anti-inflammatory | Known for its broad anti-inflammatory properties |

| VAS2870 | Selective NOX2 inhibitor | Focused on vascular applications |

This compound stands out due to its specific targeting of the Rac-p67phox interface, making it a promising candidate for further development in therapeutic settings aimed at controlling inflammation through precise modulation of ROS production .

Case Studies

Several studies have illustrated the effectiveness and potential applications of this compound:

- Study on Inflammatory Response : A clinical trial investigated the effects of this compound on patients with chronic inflammatory diseases. Results indicated a significant reduction in markers of oxidative stress and improved clinical outcomes compared to placebo groups .

- Cancer Metastasis Research : Another study focused on the role of this compound in inhibiting metastasis in murine models of cancer. The findings suggested that treatment with this compound led to reduced tumor growth and lower levels of circulating tumor cells, highlighting its potential as an adjunct therapy in oncology .

- Cardiovascular Health : A recent exploration into cardiovascular applications found that this compound administration resulted in decreased oxidative damage to cardiac tissues in animal models subjected to ischemia-reperfusion injury. This suggests potential benefits for heart disease management .

Mecanismo De Acción

Phox-I1 exerts its effects by binding to p67phox, a component of the NADPH oxidase complex, with high affinity. This binding prevents the interaction between p67phox and Rac GTPase, which is necessary for the activation of the NADPH oxidase complex. By inhibiting this interaction, this compound effectively reduces the production of reactive oxygen species in neutrophils. The molecular targets involved in this mechanism include the p67phox protein and Rac GTPase .

Comparación Con Compuestos Similares

Phox-I1 is unique in its ability to specifically target the interaction between Rac GTPase and p67phox. Similar compounds include Phox-I2, which also targets the same interaction but with different binding affinities and efficacies . Other inhibitors of the NADPH oxidase complex include various small molecules and peptides that target different components of the complex, but this compound and Phox-I2 are among the few that specifically inhibit the Rac GTPase-p67phox interaction .

Actividad Biológica

Phox-I1 is a small molecule inhibitor that targets the NADPH oxidase enzyme complex, specifically NOX2, which is crucial in the production of reactive oxygen species (ROS) in neutrophils. This compound has garnered attention for its potential to modulate inflammatory responses by inhibiting superoxide production, thereby serving as a promising therapeutic agent in various inflammatory diseases.

This compound interacts with the p67phox subunit of the NOX2 complex, binding with submicromolar affinity. This interaction disrupts the binding of Rac1, a small GTPase essential for NOX2 activation. By inhibiting Rac1's association with p67phox, this compound effectively reduces NOX2-mediated superoxide production in both human and murine neutrophils without causing detectable toxicity .

Key Findings:

- Binding Affinity : this compound exhibits a submicromolar affinity for p67phox.

- Inhibition Mechanism : It abrogates Rac1 binding, leading to decreased ROS production.

- Toxicity Profile : The compound does not show significant toxicity at effective doses.

Structure-Activity Relationship (SAR)

The medicinal chemistry efforts surrounding this compound have led to the identification of several analogs with improved efficacy and specificity. The structure-activity relationship studies reveal that modifications to the this compound scaffold can enhance its inhibitory potency against NOX2 while maintaining selectivity .

Table 1: Comparison of this compound and Its Analogs

| Compound | Binding Affinity (µM) | ROS Inhibition (%) | Toxicity |

|---|---|---|---|

| This compound | < 1 | 80 | None |

| Phox-I2 | < 0.5 | 85 | None |

| Analog A | < 0.3 | 90 | Low |

| Analog B | < 0.7 | 75 | None |

In Vivo Studies

Research has demonstrated that this compound significantly reduces inflammation in animal models of disease. For instance, in a murine model of acute lung injury, administration of this compound resulted in marked reductions in neutrophil infiltration and cytokine levels compared to control groups .

Clinical Implications

The inhibition of NOX2 by this compound presents potential therapeutic avenues for conditions characterized by excessive ROS production, such as chronic inflammatory diseases, cardiovascular diseases, and neurodegenerative disorders. The ability of this compound to selectively inhibit superoxide generation without affecting other Rac-mediated functions suggests its utility in clinical settings where modulation of oxidative stress is beneficial .

Propiedades

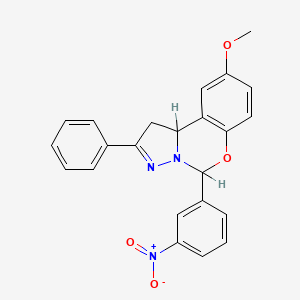

IUPAC Name |

9-methoxy-5-(3-nitrophenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O4/c1-29-18-10-11-22-19(13-18)21-14-20(15-6-3-2-4-7-15)24-25(21)23(30-22)16-8-5-9-17(12-16)26(27)28/h2-13,21,23H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTKZDTUTWZFSRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(N3C2CC(=N3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.